Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide

概要

説明

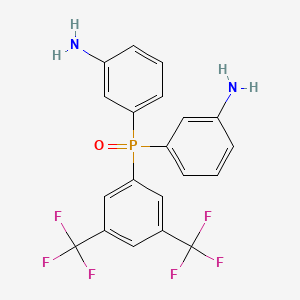

Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide: is a chemical compound with the molecular formula C20H15F6N2OP . It is known for its unique structural properties, which include the presence of both amino and trifluoromethyl groups attached to a phenylphosphine oxide core.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide typically involves a multi-step process. One common method includes the Williamson reaction followed by hydrogenation . The Williamson reaction is used to form the ether linkage, and hydrogenation is employed to reduce any intermediate compounds to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of stoichiometric quantities of the starting materials, such as 3-aminophenol and 3,5-di(trifluoromethyl)phenylphosphine oxide, in a controlled environment. The reaction is often carried out in a solvent like N,N-dimethylacetamide under a nitrogen atmosphere to prevent oxidation and other side reactions .

化学反応の分析

Types of Reactions: Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides with different oxidation states.

Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphine oxides, while substitution reactions can produce a variety of derivatives with modified amino groups .

科学的研究の応用

Polymer Synthesis

TFMDA is primarily utilized in the synthesis of polyimides and copolyimides. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for high-temperature applications.

- Polyimide Formation : TFMDA reacts with various dianhydrides to form polyimides, which are known for their robustness and thermal resistance. For example, the reaction with 4,4'-perfluoroisopropylidene dianhydride yields polymers with glass transition temperatures (Tg) ranging from 213°C to 269°C and tensile strengths from 79 to 122 MPa .

| Polymer Type | Tg (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| PMDA | 226 | 118.2 | 9.8 |

| HQDEA | 222 | 79.2 | 3.1 |

| BDAF | 213 | 93.0 | 3.8 |

| 6FDA | 237 | 122.0 | 3.7 |

Aerospace Applications

Due to its thermal stability and chemical resistance, TFMDA-derived polymers are explored for use in aerospace materials, particularly in spacecraft components such as thin film membranes and thermal/optical coatings . The ability to withstand extreme conditions makes these materials ideal for applications where durability is crucial.

Environmental Stability

Research indicates that TFMDA-based polyimides exhibit enhanced resistance to atomic oxygen erosion, a critical factor for materials exposed to the space environment . This property is attributed to the formation of a protective polyphosphate layer on exposure to atomic oxygen, which safeguards the underlying polymer structure.

Case Study 1: Development of Thermally Stable Polymers

A study focused on synthesizing polyimides using TFMDA demonstrated that these materials maintain structural integrity at elevated temperatures (up to 500°C). The research involved characterizing the resulting polymers through thermogravimetric analysis (TGA), revealing a weight loss onset temperature significantly higher than conventional polymers .

Case Study 2: Aerospace Material Testing

In another investigation, TFMDA-based films were subjected to simulated space conditions, including exposure to atomic oxygen and thermal cycling. The results indicated that these films retained mechanical properties better than traditional aerospace materials, highlighting their potential for future spacecraft applications .

作用機序

The mechanism by which Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide exerts its effects is primarily related to its ability to form strong covalent bonds with other molecules. The presence of amino groups allows for hydrogen bonding and electrostatic interactions , while the trifluoromethyl groups contribute to the compound’s hydrophobicity and chemical stability .

類似化合物との比較

- Bis(4-aminophenyl) phenylphosphine oxide

- Bis(3-aminophenyl) methylphosphine oxide

- Bis(4-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide

Uniqueness: Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide is unique due to the combination of amino and trifluoromethyl groups attached to the phenylphosphine oxide core. This unique structure imparts distinct properties such as enhanced thermal stability , chemical resistance , and mechanical strength , making it superior for specific applications compared to its analogs .

生物活性

Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide (CAS Number: 299176-31-1) is a chemical compound notable for its unique structural characteristics, including amino and trifluoromethyl groups attached to a phenylphosphine oxide core. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science.

- Molecular Formula : CHFNO

- Molecular Weight : 444.31 g/mol

- Structural Features : The presence of trifluoromethyl groups enhances the compound's hydrophobicity and chemical stability, while amino groups facilitate hydrogen bonding and electrostatic interactions.

The biological activity of this compound is primarily attributed to its ability to form strong covalent bonds with biological molecules. This interaction can lead to various biological effects, including potential antimicrobial and anticancer activities.

Biological Activity Overview

Research indicates that derivatives of this compound may exhibit significant biological activities:

- Antimicrobial Activity : Compounds with trifluoromethyl substitutions have been shown to enhance pharmacodynamics and pharmacokinetics, making them effective against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .

- Anticancer Potential : Initial studies suggest that derivatives may inhibit the proliferation of cancer cells. For instance, compounds similar in structure have displayed selective toxicity towards cancerous cells while sparing normal cells, indicating a potential therapeutic window .

Antimicrobial Studies

A study exploring the synthesis of pyrazole derivatives containing trifluoromethyl groups demonstrated their effectiveness against bacterial strains. The incorporation of these groups improved the compounds' antimicrobial properties significantly .

| Compound | Activity against MRSA | MIC (μg/mL) |

|---|---|---|

| Trifluoromethyl derivative 1 | Yes | 4 |

| Trifluoromethyl derivative 2 | Yes | 8 |

| Bis(3-aminophenyl)... | Pending | N/A |

Anticancer Research

Research on similar phosphine oxide compounds revealed promising results against triple-negative breast cancer (TNBC). These studies reported IC values indicating potent inhibition of cell proliferation .

| Compound | Cancer Cell Line | IC (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 0.126 |

| Compound B | MCF-7 | 17.02 |

| Bis(3-aminophenyl)... | Pending | N/A |

特性

IUPAC Name |

3-[(3-aminophenyl)-[3,5-bis(trifluoromethyl)phenyl]phosphoryl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F6N2OP/c21-19(22,23)12-7-13(20(24,25)26)9-18(8-12)30(29,16-5-1-3-14(27)10-16)17-6-2-4-15(28)11-17/h1-11H,27-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEFYZJAXKOCIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)N)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F6N2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630871 | |

| Record name | 3,3'-{[3,5-Bis(trifluoromethyl)phenyl]phosphoryl}dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299176-31-1 | |

| Record name | 3,3'-{[3,5-Bis(trifluoromethyl)phenyl]phosphoryl}dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。